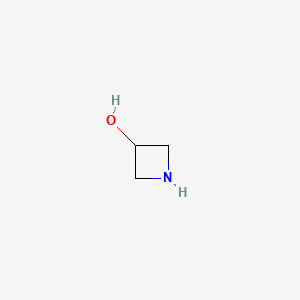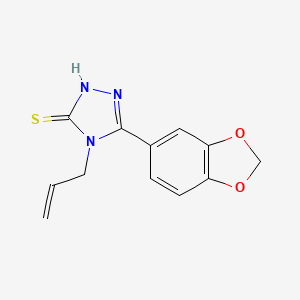
Azetidin-3-ol
概要
説明
Azetidin-3-ol is a chemical compound with the molecular formula C3H7NO . It has a molecular weight of 73.09 . It is a solid substance at room temperature .
Synthesis Analysis
Azetidines can be prepared by the reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidin-3-ol can also be produced by a multistep route from 3-amino-1-propanol .
Molecular Structure Analysis
The molecular structure of Azetidin-3-ol is represented by the formula C3H7NO . The average mass is 73.094 Da and the monoisotopic mass is 73.052765 Da .
Chemical Reactions Analysis
Azetidines are considered an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
Physical And Chemical Properties Analysis
Azetidin-3-ol is a solid substance at room temperature . It has a molecular weight of 73.09 . The storage temperature should be kept in a dark place, sealed in dry, 2-8C .
科学的研究の応用
Azetidin-3-ol: A Comprehensive Analysis of Scientific Research Applications
Medicinal Chemistry Bio-isostere in Drug Design: Azetidin-3-ol derivatives, such as 3-hydroxymethyl-azetidine, have been identified as potent compounds in the field of medicinal chemistry. They serve as effective bio-isosteres for pyrrolidin-3-ol, with applications in structure-based drug design. These derivatives exhibit significant antiproliferative properties and have shown favorable pharmacokinetics, making them valuable in the development of new therapeutics .
Synthetic Chemistry Amino Acid Surrogates: In synthetic chemistry, azetidines are recognized for their potential as amino acid surrogates. Their unique structure allows them to be used in peptidomimetic and nucleic acid chemistry, which is crucial for creating compounds with specific biological activities .
Organic Synthesis Reactivity and Stability: Azetidines, including Azetidin-3-ol, are important heterocycles used in organic synthesis. Their reactivity is influenced by ring strain, yet they are more stable than related aziridines. This balance of reactivity and stability is leveraged in various synthetic methodologies .
Green Chemistry Catalytic Synthesis: The catalytic synthesis of azetidine derivatives aligns with the principles of green chemistry. For instance, 3-pyrrole-substituted 2-azetidinones can be synthesized using molecular iodine under microwave irradiation, representing a practical and environmentally friendly approach .
作用機序
Target of Action
Azetidin-3-ol, also known as 3-hydroxyazetidine, is a small organic compound that has been used in various research settings It has been used as a non-cleavable linker in the synthesis of antibody-drug conjugates (adcs) and as an alkyl chain-based protac linker . These linkers play a crucial role in connecting the antibody to the drug in ADCs or the ligand for an E3 ubiquitin ligase to the target protein in PROTACs .
Mode of Action
The mode of action of Azetidin-3-ol primarily involves its role as a linker in ADCs and PROTACs . In ADCs, the Azetidin-3-ol linker connects the antibody to the cytotoxic drug. The antibody guides the ADC to the target cells (usually cancer cells), where the drug is released to exert its cytotoxic effect . In PROTACs, the Azetidin-3-ol linker connects the ligand for an E3 ubiquitin ligase to the target protein. This connection allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
As a component of adcs and protacs, azetidin-3-ol indirectly influences the pathways associated with the targets of these compounds . For instance, in the context of ADCs, the pathways affected would depend on the specific cytotoxic drug used. Similarly, in PROTACs, the pathways influenced would be those associated with the target protein being degraded .
Pharmacokinetics
As a component of adcs and protacs, the pharmacokinetics of azetidin-3-ol would be closely tied to those of the overall compound .
Result of Action
The result of Azetidin-3-ol’s action is primarily seen in its role as a linker in ADCs and PROTACs . In ADCs, the action of Azetidin-3-ol enables the targeted delivery of cytotoxic drugs to specific cells, leading to cell death . In PROTACs, the action of Azetidin-3-ol allows for the targeted degradation of specific proteins .
Action Environment
The action environment of Azetidin-3-ol is typically within a biological system, such as a cell or an organism . The efficacy and stability of Azetidin-3-ol, as part of ADCs or PROTACs, can be influenced by various environmental factors. These may include the presence of other biomolecules, pH, temperature, and the specific characteristics of the target cells or proteins .
Safety and Hazards
将来の方向性
Azetidines are considered an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future research may focus on the synthetic transformations of C-3 functionalized azetidin-2-ones leading towards the synthesis of functionally decorated heterocyclic compounds .
特性
IUPAC Name |
azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWFCJXSQQHBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363837 | |
| Record name | Azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-ol | |
CAS RN |
45347-82-8 | |
| Record name | Azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYAZETIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key therapeutic areas where azetidin-3-ol derivatives are being investigated?
A1: Azetidin-3-ol derivatives have shown promise in treating central nervous system disorders and peripheral nerve diseases. [] One notable example is T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate), investigated for Alzheimer's disease and potential for treating schizophrenia. [, , ]
Q2: How does T-817MA exert its neuroprotective effects?
A2: While the exact mechanism remains under investigation, T-817MA has demonstrated the ability to reduce oxidative stress, which is thought to contribute to neurodegenerative processes. [] It has also been shown to restore parvalbumin-positive γ-aminobutyric acid neurons in the prefrontal cortex and hippocampus of rat models, potentially offering a novel strategy for enhancing cognitive function. []
Q3: Are there any known targets for azetidin-3-ol derivatives in the context of pain relief?
A3: Research has explored the potential of targeting collapsin response mediator protein 2 (CRMP2) for pain relief. While edonerpic maleate, an azetidin-3-ol derivative, was initially proposed as a CRMP2 inhibitor, further investigation did not confirm direct binding to human CRMP2. []
Q4: Can you elaborate on the structure-activity relationship (SAR) studies conducted on azetidin-3-ol derivatives as MEK inhibitors?
A4: Research efforts led to the development of XL518 (GDC-0973), a potent and selective allosteric MEK inhibitor. This compound features a diphenylamine core with specific substitutions, highlighting the impact of structural modifications on potency, selectivity, and metabolic properties within this class of inhibitors. []
Q5: Have there been any crystallographic studies on azetidin-3-ol derivatives?
A5: Yes, the crystal and molecular structure of 1-(diphenylmethyl)azetidin-3-ol has been determined. The study revealed a triclinic crystal system with puckered four-membered rings in the two independent molecules. Conformational differences related to the phenyl ring rotations were also observed. []
Q6: Are there any established synthetic routes for the preparation of azetidin-3-ol and its derivatives?
A6: Several methods exist for synthesizing azetidin-3-ol and its derivatives. One study highlights an optimized process for 1-benzylazetidin-3-ol, a key intermediate for substituted azetidines. This process utilizes cost-effective starting materials and minimizes by-product formation, offering an efficient approach for industrial production. []
Q7: What are the key structural features of 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol and its significance?
A7: This specific derivative, also known as edonerpic maleate, incorporates a benzothiophene moiety linked to the azetidine ring via an ether chain. While initially investigated as a potential CRMP2 inhibitor for pain relief, further research is needed to fully elucidate its mechanism of action. []
Q8: Has the diastereoselective synthesis of azetidin-3-ol derivatives been explored?
A8: Yes, researchers have achieved diastereoselective synthesis of azetidin-3-ol derivatives using Yang photocyclization reactions. By employing chiral perhydro-1,3-benzoxazines as starting materials and varying substituents, they achieved varying degrees of diastereoselectivity, highlighting the potential for asymmetric synthesis of specific isomers. []
Q9: Are there any formulation challenges associated with 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol?
A9: Studies have focused on developing solid pharmaceutical compositions containing this compound. One challenge involves achieving desirable elution properties and moldability while ensuring long-term stability. Research suggests incorporating ethyl cellulose to address these formulation challenges. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)



![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)
![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)





